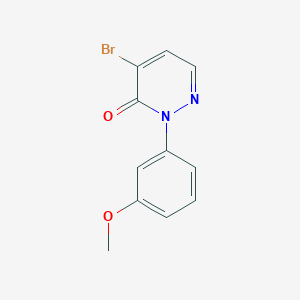

3-Methyl-5-(m-tolyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalytic Applications : One study explored the use of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, which are structurally related to 3-Methyl-5-(m-tolyl)-1,2,4-oxadiazole. These compounds were used as ligands in the preparation of palladium(II) complexes, which showed high-turnover-number catalysis for C-C cross-coupling reactions under Green Chemistry conditions (Bumagin et al., 2018).

Anti-protozoal Activity : Another study synthesized a series of novel oxadiazolyl pyrrolo triazole diones, which are related to the 1,2,4-oxadiazole family. These compounds were tested for in vitro anti-protozoal and cytotoxic activities, indicating potential biological applications (Dürüst et al., 2012).

Fluorinated Heterocycles Synthesis : The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, a related compound class, was investigated. This study provided insights into the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, highlighting potential applications in fluorinated structure synthesis (Pace et al., 2004).

Molecular Stability Analysis : A theoretical study investigated the stability and structural properties of Oxadiasole and Thiadiasole isomers, which include 1,2,4-Oxadiazole. This research provides valuable insights into the relative stabilities and structural parameters of these compounds (Karimi, 2016).

Antibacterial Activity : Some studies have examined the antibacterial effects of oxadiazole derivatives. For instance, a compound with the 1,3,4-oxadiazole moiety exhibited appreciable antibacterial effect, suggesting potential applications in antimicrobial therapies (Chehrouri & Othman, 2021).

Corrosion Inhibition : 1,3,4-Oxadiazole derivatives have been synthesized and assessed for their corrosion inhibition ability towards mild steel in acidic environments, indicating applications in material science and engineering (Ammal et al., 2018).

Synthetic Applications : The utility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic sequences has been demonstrated, indicating its versatility in organic synthesis (Moormann et al., 2004).

Eigenschaften

IUPAC Name |

3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-4-3-5-9(6-7)10-11-8(2)12-13-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYNFRRQKNFQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(m-tolyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2816516.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2816521.png)

![Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2816522.png)

![3-[(2,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2816523.png)

![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)

![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)